2-Bromophenyl 2-bromobenzoate
CAS No.: 161889-88-9
Cat. No.: VC21280957
Molecular Formula: C13H8Br2O2
Molecular Weight: 356.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161889-88-9 |
---|---|
Molecular Formula | C13H8Br2O2 |
Molecular Weight | 356.01 g/mol |
IUPAC Name | (2-bromophenyl) 2-bromobenzoate |
Standard InChI | InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H |
Standard InChI Key | CCPCQNFDILREJB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br |
Introduction
Chemical Structure and Fundamental Properties
2-Bromophenyl 2-bromobenzoate consists of a 2-bromobenzoate moiety esterified with 2-bromophenol. This arrangement creates a molecule with bromine atoms positioned at the ortho positions of both aromatic rings. The compound features an ester linkage connecting the two brominated phenyl groups.
Basic Identification Data
The compound is characterized by the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 161889-88-9 |
Molecular Formula | C₁₃H₈Br₂O₂ |
Molecular Weight | 356.01 g/mol |
IUPAC Name | (2-bromophenyl) 2-bromobenzoate |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br |
InChI | InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H |
InChI Key | CCPCQNFDILREJB-UHFFFAOYSA-N |
The structure consists of two aromatic rings connected by an ester functional group (-COO-), with bromine atoms at the ortho positions of both rings .
Structural Features
The compound's structure can be visualized as follows:
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A 2-bromobenzoyl group (where a bromine atom is positioned at the 2-position of the benzoyl moiety)
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An ester linkage (carboxylate group)
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A 2-bromophenyl group (where a bromine atom is at the 2-position of the phenyl ring)
This arrangement results in a molecule with particular steric and electronic properties due to the positioning of the relatively large bromine atoms near the ester linkage.
Physical and Chemical Properties
Based on the compound's structure, several properties can be inferred, though specific experimental data is limited in the available literature.
Solubility Profile
Ester compounds with aromatic rings and halogen substituents typically demonstrate good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate, while exhibiting poor solubility in water due to their predominantly hydrophobic nature.
Spectroscopic Properties
The compound would demonstrate characteristic spectroscopic patterns:
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In ¹H NMR, the aromatic protons would appear in the region of δ 7-8 ppm
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In ¹³C NMR, the carbonyl carbon of the ester would typically appear around δ 165-170 ppm
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In infrared spectroscopy, a strong C=O stretching band would be expected around 1730-1750 cm⁻¹
Comparative Analysis with Related Compounds
The literature contains information on several related brominated aromatic esters that may help contextualize the properties and potential applications of 2-bromophenyl 2-bromobenzoate.
2-Amino-2-oxoethyl 4-bromobenzoate
This related compound has been synthesized with a yield of 86% through the reaction of sodium salt of p-bromobenzoic acid with chloroacetamide in DMF. Unlike our target compound, this molecule has the bromine in the para position of one ring and contains an amide functionality .
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate
This compound features bromine atoms in the para position of both aromatic rings, unlike our target compound where they are in the ortho positions. It has been synthesized with a high yield (91.37%) and crystallizes in a structure where molecules form two-dimensional layers connected by C-H⋯O hydrogen bonds .
Structural Implications
The positioning of bromine atoms at the ortho positions in 2-bromophenyl 2-bromobenzoate, as opposed to para positions in these related compounds, would likely result in:
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Increased steric hindrance around the ester linkage
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Different crystal packing patterns
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Potentially altered reactivity patterns
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Different melting points and solubility characteristics
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